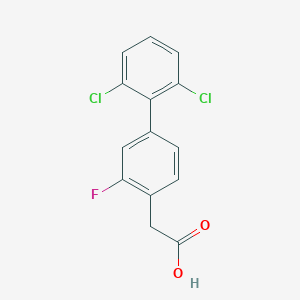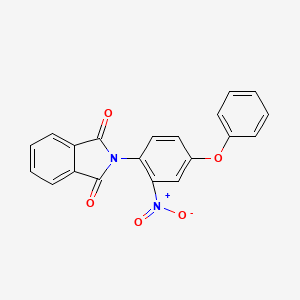![molecular formula C17H14N2O B14075328 4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile CAS No. 101046-16-6](/img/structure/B14075328.png)
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile is an organic compound that features a benzofuran ring substituted with a dimethylamino group and a benzonitrile moiety. This compound is of interest due to its unique photophysical properties, particularly its ability to exhibit dual fluorescence, which makes it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an appropriate acetylene derivative, under acidic or basic conditions.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran ring is replaced by a dimethylamino group.
Attachment of Benzonitrile Moiety: The benzonitrile group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced nitriles.
Substitution: Various substituted benzofuran and benzonitrile derivatives.
Scientific Research Applications
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer, leading to dual fluorescence. This property makes it valuable in:
Chemistry: As a fluorescent probe for studying solvent effects, molecular interactions, and reaction dynamics.
Biology: In bioimaging and as a fluorescent marker for tracking biological processes.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile involves intramolecular charge transfer from the dimethylamino group to the benzonitrile moiety upon photo-excitation. This results in dual fluorescence, with emissions from both the locally excited state and the charge transfer state. The molecular targets and pathways involved include:
Excited State Dynamics: The compound undergoes rapid internal conversion and intersystem crossing, leading to fluorescence emission.
Charge Transfer: The electron-donating dimethylamino group and electron-accepting benzonitrile group facilitate charge transfer, resulting in distinct fluorescence bands.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar in structure but lacks the benzofuran ring.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
6-(Dimethylamino)-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile is unique due to its combination of a benzofuran ring, dimethylamino group, and benzonitrile moiety, which together confer its distinctive photophysical properties. The dual fluorescence and charge transfer characteristics make it particularly valuable for applications requiring sensitive and specific fluorescent probes.
Properties
CAS No. |
101046-16-6 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-[6-(dimethylamino)-1-benzofuran-2-yl]benzonitrile |
InChI |
InChI=1S/C17H14N2O/c1-19(2)15-8-7-14-9-16(20-17(14)10-15)13-5-3-12(11-18)4-6-13/h3-10H,1-2H3 |
InChI Key |
WDWAFEVFEGLHRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)













